Product packaging for O-Desmethyl Gefitinib-d6(Cat. No.:)

O-Desmethyl Gefitinib-d6

Cat. No.: B1155927
M. Wt: 438.91
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Gefitinib (B1684475) as an Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. drugbank.comaacrjournals.org EGFR is a protein found on the surface of cells that, when activated by growth factors, triggers a signaling cascade that leads to cell proliferation, survival, and migration. aacrjournals.orgersnet.org In many cancer cells, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. drugbank.comersnet.org Gefitinib works by binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking the signaling pathways that promote tumor growth. drugbank.comaacrjournals.org It was the first EGFR tyrosine kinase inhibitor to be approved for the treatment of non-small cell lung cancer (NSCLC). nih.govnih.gov

Significance of Metabolites in Drug Research and Development

When a drug is administered, the body metabolizes it, breaking it down into various compounds known as metabolites. openaccessjournals.commsdmanuals.com These metabolites can be pharmacologically active, inactive, or even toxic. creative-proteomics.comnih.gov The study of drug metabolites is a critical aspect of drug research and development for several reasons:

Pharmacokinetics: Metabolites can have different pharmacokinetic properties than the parent drug, affecting how the drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govsimsonpharma.com

Drug-Drug Interactions: Co-administered drugs can affect the metabolism of a drug, leading to changes in the levels of the parent drug and its metabolites, which can impact efficacy and safety. pharmgkb.org

Role of O-Desmethyl Gefitinib as a Primary Metabolite of Gefitinib

Gefitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2D6. pharmgkb.orgnih.govresearchgate.net One of the main metabolic pathways is the O-demethylation of the methoxy (B1213986) group on the quinazoline (B50416) ring, which produces the metabolite O-Desmethyl Gefitinib. nih.govtandfonline.com O-Desmethyl Gefitinib is a major metabolite found in human plasma, with concentrations often similar to those of the parent drug, gefitinib. medchemexpress.comnih.gov

Purpose and Applications of Stable Isotope Labeled Compounds in Preclinical and Analytical Studies

Stable isotope labeled (SIL) compounds, such as those containing deuterium (B1214612) (a stable isotope of hydrogen), are invaluable tools in preclinical and analytical research. symeres.comclearsynth.com Replacing one or more hydrogen atoms in a molecule with deuterium creates a "heavy" version of the compound that is chemically identical but has a slightly higher mass. wikipedia.org This property makes SIL compounds ideal for use as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). simsonpharma.comsymeres.com

The use of a deuterated internal standard, such as O-Desmethyl Gefitinib-d6, allows for more accurate and precise quantification of the non-labeled analyte (O-Desmethyl Gefitinib) in biological samples like plasma. waters.comwaters.com This is because the SIL internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any variations that may occur. symeres.com

Academic Research Trajectories of this compound

The primary application of this compound in academic research is as an internal standard for the quantitative determination of O-Desmethyl Gefitinib in various biological matrices. medchemexpress.comsmolecule.comveeprho.com This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of gefitinib and its metabolites. nih.govnih.gov

For example, researchers have developed and validated LC-MS/MS methods using this compound to simultaneously quantify gefitinib and its major metabolites in mouse and human plasma. nih.govwaters.comsci-hub.se These methods are essential for:

Investigating the influence of genetic polymorphisms in drug-metabolizing enzymes (like CYP2D6) on the pharmacokinetics of gefitinib and its metabolites. medchemexpress.com

Studying potential drug-drug interactions that may alter the metabolic profile of gefitinib.

Correlating plasma concentrations of gefitinib and its metabolites with therapeutic outcomes and adverse effects.

Below are tables summarizing key information about the compounds discussed in this article.

Compound Information

Compound Name Role/Significance
Gefitinib An EGFR tyrosine kinase inhibitor used in targeted cancer therapy. drugbank.comaacrjournals.org
O-Desmethyl Gefitinib A major active metabolite of gefitinib. medchemexpress.comnih.gov

| This compound | A deuterated stable isotope labeled version of O-Desmethyl Gefitinib, used as an internal standard in analytical studies. medchemexpress.comsmolecule.com |

Analytical Method Details for Gefitinib and its Metabolite

Analytical Technique Application Key Findings/Capabilities
UPLC-MS/MS Quantification of gefitinib and its major metabolites in mouse plasma. waters.comwaters.com Excellent separation of gefitinib and its metabolites, with a limit of quantification of 15 ng/mL for both gefitinib and O-Desmethyl Gefitinib. waters.comwaters.com
LC-MS/MS Simultaneous quantification of gefitinib and O-Desmethyl Gefitinib in human plasma. nih.gov Rapid and specific method with a run time of 3 minutes. nih.gov
HPLC-MS/MS Simultaneous quantification of gefitinib and its main metabolites in NSCLC tumor-bearing mouse plasma. nih.gov Simple, rapid, and credible method successfully applied to pharmacokinetic studies. nih.gov

| HPTLC | Estimation of gefitinib in commercial formulations. mdpi.com | Linear calibration curves were achieved for both routine and greener HPTLC methods. mdpi.com |

Properties

Molecular Formula

C₂₁H₁₆D₆ClFN₄O₃

Molecular Weight

438.91

Synonyms

4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d6; _x000B_M523595-d6

Origin of Product

United States

Metabolic Formation and Biochemical Pathways of O Desmethyl Gefitinib

Enzymatic Pathways in O-Demethylation of Gefitinib (B1684475)

The biotransformation of gefitinib into O-Desmethyl gefitinib is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics.

Cytochrome P450 (CYP) Isoform Involvement: Focus on CYP2D6 Activity

The formation of O-Desmethyl gefitinib is predominantly catalyzed by the CYP2D6 isoform. tandfonline.commedchemexpress.comcaymanchem.com In vitro studies utilizing human liver microsomes and expressed human CYP enzymes have demonstrated that CYP2D6 is responsible for the rapid and extensive O-demethylation of gefitinib. tandfonline.com While O-Desmethyl gefitinib is a major metabolite found in human plasma, it is considered a minor product in microsomal incubations. tandfonline.comcaymanchem.com The production of this specific metabolite is notably inhibited by quinidine, a known inhibitor of CYP2D6. tandfonline.com

Genetic Polymorphisms and Metabolic Variability

Genetic variations within the CYP enzymes, particularly CYP2D6, can lead to significant inter-individual differences in drug metabolism, affecting both the efficacy and safety profiles of medications.

Influence of CYP2D6 Genotypes on Metabolite Formation

The CYP2D6 gene is highly polymorphic, with over 100 known genetic variants that can result in altered enzyme activity. researchgate.net These variations lead to distinct phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). g-standaard.nl In individuals who are CYP2D6 poor metabolizers, there are no measurable levels of O-Desmethyl gefitinib produced. g-standaard.nl Conversely, the presence of functional CYP2D6 alleles leads to the formation of this metabolite. Studies have investigated specific alleles, such as the nonfunctional *5 allele and the reduced-function *10 allele, to understand their impact on gefitinib metabolism. nih.gov

Table 1: Influence of CYP2D6 Genotypes on O-Desmethyl Gefitinib Formation

CYP2D6 PhenotypeEnzyme ActivityO-Desmethyl Gefitinib FormationKey Alleles
Ultrarapid Metabolizer (UM)IncreasedIncreased formation rateGene duplications
Extensive Metabolizer (EM)NormalNormal formation rate1, *2
Intermediate Metabolizer (IM)DecreasedReduced formation rate10, 41
Poor Metabolizer (PM)AbsentNo measurable formation3, *4, *5, *6

Inter-Individual Differences in O-Desmethyl Gefitinib Formation Rates

The genetic polymorphisms in CYP2D6 directly translate to significant variability in the rate of O-Desmethyl gefitinib formation among individuals. Patients with reduced CYP2D6 function exhibit a decreased capacity to metabolize gefitinib via the O-demethylation pathway. nih.govresearchgate.net This can lead to altered plasma concentrations of both the parent drug and its metabolite. For instance, in CYP2D6 poor metabolizers, the mean exposure to gefitinib can be twofold higher compared to extensive metabolizers, due to the lack of the O-demethylation clearance pathway. g-standaard.nl Physiologically based pharmacokinetic (PBPK) modeling predicts a decrease in gefitinib's area under the curve (AUC) of approximately 39% in CYP2D6 ultrarapid metabolizers compared to extensive metabolizers. nih.gov

Role of Transporter Proteins in Metabolite Disposition

The disposition of gefitinib and its metabolites is also influenced by various drug transporter proteins, which play a key role in absorption, distribution, and excretion. Gefitinib itself is a substrate and inhibitor of ATP-binding cassette (ABC) transporters such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG/ABCG2). While specific studies on the transport of O-Desmethyl gefitinib are limited, the physicochemical properties of the metabolite suggest that it may also be a substrate for these transporters.

ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCG2) in Gefitinib and Metabolite Transport

Once formed, the distribution and elimination of both Gefitinib and O-Desmethyl Gefitinib are significantly influenced by the action of ATP-Binding Cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively transporting a wide array of substrates out of cells. Notably, ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP) have been identified as key transporters involved in the disposition of Gefitinib and its metabolites. frontiersin.orgnih.gov

Both ABCB1 and ABCG2 are expressed in various tissues critical for drug absorption, distribution, and elimination, including the liver, intestine, and the blood-brain barrier. nih.gov In vitro studies have demonstrated that Gefitinib is a substrate for both of these transporters. nih.gov The active efflux mediated by ABCB1 and ABCG2 serves to limit the intracellular accumulation of Gefitinib in these tissues. nih.gov

While much of the research has focused on the parent compound, evidence suggests that O-Desmethyl Gefitinib is also a substrate for these transporters. Specifically, the ABCB1 transporter has been reported to be involved in the excretion of O-Desmethyl Gefitinib through the biliary pathway. nih.gov This indicates a direct role for ABCB1 in the clearance of this active metabolite.

Implications for Intracellular and Extracellular Metabolite Concentrations

The activity of ABCB1 and ABCG2 has profound implications for the concentrations of O-Desmethyl Gefitinib both inside and outside of cells. By actively pumping the metabolite out of cells, these transporters directly contribute to lower intracellular and higher extracellular concentrations.

This efflux mechanism is particularly significant at physiological barriers. For instance, the expression of ABCB1 and ABCG2 at the blood-brain barrier effectively restricts the entry of Gefitinib into the central nervous system, resulting in significantly lower brain-to-plasma concentration ratios. nih.gov It can be inferred that a similar mechanism would limit the brain penetration of O-Desmethyl Gefitinib, thereby reducing its potential effects within the central nervous system.

In tumor cells that overexpress these transporters, the enhanced efflux of Gefitinib and its metabolites can lead to reduced intracellular drug accumulation, which is a known mechanism of drug resistance. While direct quantitative data for O-Desmethyl Gefitinib is limited, the established role of ABCB1 and ABCG2 in transporting the parent compound suggests a similar impact on the metabolite's intracellular concentration. A study on non-small cell lung cancer (NSCLC) cell lines indicated that ABCG2 overexpression affects intracellular Gefitinib content by modulating uptake rather than efflux, highlighting the complex and potentially cell-type-specific nature of these transport dynamics.

The clinical relevance of these transporters is further supported by studies on genetic polymorphisms in ABCB1 and ABCG2. While one study did not find a significant difference in the area under the curve (AUC) of O-Desmethyl Gefitinib based on ABCB1 and ABCG2 genotypes, variations in these transporters have been linked to the incidence of Gefitinib-related side effects, which may be related to altered local concentrations of the drug and its metabolites in tissues like the gastrointestinal tract. sigmaaldrich.comnih.gov

Table 2: Research Findings on ABC Transporter-Mediated Transport of Gefitinib

TransporterCell Line/ModelKey FindingImplication for Concentrations
ABCB1 and ABCG2Madin-Darby canine kidney II cellsBoth transporters effectively transport Gefitinib.Limits intracellular accumulation.
ABCB1 and ABCG2Mouse model (Mdr1a/b(-/-) Bcrp1(-/-))Brain-to-plasma concentration ratio of Gefitinib was ~70-fold higher in knockout mice compared to wild-type mice.Significantly reduces intracellular concentrations in the brain.
ABCB1Not specifiedInvolved in the excretion of O-Desmethyl Gefitinib via the bile pathway. nih.govIncreases extracellular (biliary) concentration and facilitates elimination.

Deuterium Labeling and Its Methodological Impact: the Role of O Desmethyl Gefitinib D6

Principles of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique that involves the incorporation of stable isotopes, which are non-radioactive forms of elements, into molecules. nih.gov This process allows researchers to track the movement and transformation of these labeled compounds. creative-proteomics.com The fundamental concept is that the labeled molecules have similar chemical and biological properties to their unlabeled counterparts but can be distinguished based on their mass. This technique is widely used in pharmaceutical sciences for various applications, including metabolism studies, bioavailability assessments, and pharmacokinetic analyses. nih.gov

Commonly used stable isotopes in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). musechem.com These isotopes can be incorporated into drug molecules to trace their metabolic fate within an organism. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules and their metabolites. musechem.com

Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, can enhance the stability of pharmaceutical compounds during analytical processes. youtube.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength can make deuterated compounds more resistant to chemical degradation and metabolic breakdown. mdpi.comnih.gov This enhanced stability is particularly beneficial in quantitative bioanalysis, where it helps to minimize the degradation of the analyte and the internal standard during sample preparation and analysis.

O-Desmethyl Gefitinib-d6 is a deuterium-labeled analog of O-Desmethyl Gefitinib (B1684475), the primary active metabolite of the drug Gefitinib. veeprho.commedchemexpress.com In quantitative assays, particularly those using mass spectrometry, this compound serves as an ideal internal standard. veeprho.com An internal standard is a compound with similar physicochemical properties to the analyte that is added to a sample in a known concentration. scispace.com It is used to correct for variations that can occur during sample processing and analysis, such as extraction losses and fluctuations in instrument response. wisdomlib.org

The key advantage of using a stable isotope-labeled compound like this compound as an internal standard is that it behaves almost identically to the unlabeled analyte (O-Desmethyl Gefitinib) during sample preparation and analysis. smolecule.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. smolecule.com This allows for precise and accurate quantification of the analyte in complex biological matrices like plasma and tissue samples. veeprho.comsmolecule.com

Advantages of Deuterated Analogs for Analytical Precision

The use of deuterated analogs as internal standards in analytical chemistry offers significant advantages, leading to improved precision and accuracy in quantitative measurements. clearsynth.com These benefits are particularly pronounced in complex sample matrices commonly encountered in pharmaceutical and bioanalytical research. lcms.cz

Matrix effects are a common challenge in mass spectrometry-based bioanalysis, where components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. clearsynth.com These effects can cause either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. scispace.com

Deuterated internal standards, such as this compound, are highly effective in mitigating matrix effects. smolecule.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. smolecule.com By co-eluting with the analyte during chromatographic separation, the deuterated internal standard can effectively compensate for these variations, as the ratio of the analyte signal to the internal standard signal remains constant. smolecule.com

Table 1: Comparison of Analytical Performance With and Without a Deuterated Internal Standard

ParameterWithout Deuterated Internal StandardWith Deuterated Internal Standard (this compound)
Accuracy Prone to significant bias due to matrix effectsHigh accuracy, as matrix effects are compensated for
Precision Lower precision due to variability in matrix effectsHigh precision and reproducibility
Reliability Results can be unreliable and difficult to reproduceHighly reliable and reproducible results

This table provides a generalized comparison based on established principles of bioanalysis.

The use of deuterated internal standards directly contributes to improved accuracy and reproducibility in bioanalytical quantification. lcms.cz By correcting for variability in sample preparation, chromatographic retention, and ionization efficiency, these standards ensure that the measured analyte concentration is a true reflection of its actual concentration in the sample. scispace.comclearsynth.com

The close structural and chemical similarity between the deuterated internal standard and the analyte minimizes analytical errors, leading to more reliable and consistent results. scispace.com This is crucial in regulated bioanalysis, where high levels of accuracy and precision are required for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications.

Considerations for Deuterium Substitution on Metabolic Profiles (Theoretical and Observed)

While deuterium substitution is a valuable tool in analytical chemistry, it is important to consider its potential effects on the metabolic profile of a drug. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov

The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond may proceed at a slower rate for the deuterated compound. nih.gov This can lead to changes in the metabolic pathway of a drug, potentially resulting in a different metabolite profile or altered clearance rates. nih.govnih.gov

For this compound, the deuterium atoms are strategically placed on the methoxy (B1213986) group. While primarily intended for use as an internal standard, if it were to be considered as a therapeutic agent, this deuteration could theoretically slow down the O-demethylation process, a common metabolic pathway for many drugs. However, as an internal standard used in in vitro analytical methods, these metabolic considerations are generally not a concern for its primary application.

It is important to note that the effects of deuteration on metabolism are not always predictable and can vary depending on the specific site of deuteration and the metabolic enzymes involved. nih.gov Therefore, when developing deuterated drugs, it is essential to conduct thorough studies to evaluate any potential changes in their metabolic profiles. nih.gov

Potential for Deuterium Kinetic Isotope Effects

The substitution of hydrogen with deuterium can significantly influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is rooted in the difference in mass between deuterium and hydrogen; the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.

In the context of drug metabolism, the KIE is particularly relevant for processes mediated by the cytochrome P450 (CYP) enzyme system. nih.gov O-Desmethyl Gefitinib is the primary metabolite of Gefitinib, formed mainly through O-demethylation by the CYP2D6 enzyme. glpbio.commedchemexpress.com This metabolic process involves the cleavage of a C-H bond. In this compound, the deuterium atoms are typically placed at the site of metabolism. This substitution can decrease the rate of subsequent metabolic transformations that involve breaking these C-D bonds.

The stability of bonds involving deuterium can be 6 to 10 times greater than those with hydrogen, leading to a higher activation energy for bond cleavage and a reduction in reaction rates. smolecule.com This principle is fundamental in the design of deuterated compounds for pharmacokinetic studies, as it can slow down metabolic processes, potentially altering the exposure and clearance profile of a compound compared to its non-deuterated analog.

Table 1: Key Aspects of the Deuterium Kinetic Isotope Effect (KIE)

FeatureDescription
Mechanism The C-D bond is stronger than the C-H bond, requiring more energy for cleavage.
Effect on Reaction Rate Slows down reactions where C-H bond cleavage is the rate-limiting step.
Metabolic Impact Can reduce the rate of metabolism by CYP450 enzymes. nih.gov
Application Used in pharmacokinetic studies to understand metabolic pathways. smolecule.com

Minimal Alteration of Biological Activity for Analytical Purposes

For a deuterated compound to serve as a reliable internal standard in quantitative bioanalysis, it must exhibit chemical and physical behavior that is nearly identical to its non-deuterated counterpart, particularly during sample extraction and chromatographic separation. This compound fulfills this requirement as it co-elutes with the native O-Desmethyl Gefitinib, ensuring that it experiences the same matrix effects in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). smolecule.com

Crucially, the biological activity of the deuterated standard should not be significantly different from the analyte. O-Desmethyl Gefitinib, the parent metabolite, is biologically active and inhibits EGFR autophosphorylation. smolecule.com Research shows that O-Desmethyl Gefitinib inhibits EGFR with a half-maximal inhibitory concentration (IC50) of 36 nM in subcellular assays, which is comparable to the parent drug, Gefitinib (IC50 = 22 nM). glpbio.com While deuteration can slow metabolism, the fundamental pharmacological action of the molecule—its ability to bind to and inhibit the EGFR target—remains largely unchanged.

The six-deuterium labeling pattern in this compound provides a sufficient mass shift to be clearly distinguished from the endogenous metabolite by a mass spectrometer, without altering its fundamental biological activity. smolecule.com This distinction is vital for its use as an internal standard, allowing for precise and accurate quantification of the non-deuterated O-Desmethyl Gefitinib in biological samples. veeprho.comnih.gov The similar biological potency ensures that the standard behaves predictably within the biological matrix of the sample, without introducing confounding variables.

In Vitro Pharmacological Investigations of O Desmethyl Gefitinib Unlabeled Analog

Target Engagement Studies

Target engagement studies confirm the direct interaction of O-Desmethyl Gefitinib (B1684475) with its intended molecular target, the EGFR tyrosine kinase.

Inhibition of EGFR Tyrosine Kinase Activity in Subcellular Assays

In subcellular, cell-free assays, O-Desmethyl Gefitinib demonstrates potent inhibitory activity against EGFR. medchemexpress.cominvivochem.net Investigations using isolated enzyme systems have determined its half-maximal inhibitory concentration (IC50). The IC50 value for O-Desmethyl Gefitinib in inhibiting EGFR tyrosine kinase activity has been consistently reported as 36 nM. glpbio.commedchemexpress.comallgenbio.comselleck.co.jp

Comparative Potency with Gefitinib on Isolated Enzyme Systems

When compared to its parent compound, Gefitinib, O-Desmethyl Gefitinib shows a similar, albeit slightly lower, potency in subcellular assays. glpbio.comselleck.co.jp Gefitinib inhibits EGFR in these systems with an IC50 of 22 nM. glpbio.comselleck.co.jp This indicates that on a purely enzymatic level, the metabolite retains a significant portion of the inhibitory capacity of the parent drug.

CompoundSubcellular Assay IC50 (EGFR)
O-Desmethyl Gefitinib36 nM
Gefitinib22 nM

Cellular Activity Profiling

Cellular assays provide insight into the compound's activity in a more complex biological environment, accounting for factors like cell permeability and metabolism.

Assessment of Differences in Efficacy Between Subcellular and Whole-Cell Models

A notable discrepancy exists between the efficacy of O-Desmethyl Gefitinib in subcellular versus whole-cell models. While it is a potent inhibitor of the isolated EGFR enzyme (IC50 = 36 nM), its ability to inhibit cell growth is considerably lower (IC50 = 760 nM). glpbio.com This difference of over 20-fold suggests that factors present in the whole-cell environment, such as cell membrane permeability or efflux pump activity, may limit the compound's access to its intracellular target. Gefitinib, however, demonstrates more consistent potency across both assay types.

CompoundSubcellular Assay IC50 (nM)Whole-Cell Assay IC50 (nM)
O-Desmethyl Gefitinib36760
Gefitinib2249

Mechanistic Insights into Receptor Binding and Signaling Cascades

Gefitinib, and by extension its active metabolite O-Desmethyl Gefitinib, functions as a selective inhibitor of the EGFR tyrosine kinase. wikipedia.org The mechanism of action involves binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of the EGFR. wikipedia.orgdrugbank.com This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor that is essential for activating downstream signaling pathways. wikipedia.orgdrugbank.com

By blocking EGFR phosphorylation, O-Desmethyl Gefitinib inhibits the activation of the anti-apoptotic Ras signal transduction cascade. wikipedia.org This disruption of EGFR-mediated signaling ultimately leads to a reduction in cellular proliferation and survival signals. nih.gov The binding of Gefitinib to the EGFR pocket involves interactions with key amino acid residues, such as Met793, through hydrogen bonds and Van der Waals interactions. nih.gov This targeted inhibition of the EGFR signaling pathway is the fundamental mechanism behind the compound's pharmacological effect. nih.gov

Competition with ATP for EGFR Active Site Binding

O-Desmethyl gefitinib functions as a potent inhibitor of EGFR's intrinsic tyrosine kinase activity. Like its parent compound, the mechanism of action involves reversible, high-affinity binding to the intracellular kinase domain of EGFR. This binding occurs at the adenosine triphosphate (ATP)-binding site, preventing ATP from accessing the catalytic pocket. By competitively blocking the binding of ATP, O-Desmethyl gefitinib prevents the autophosphorylation of tyrosine residues on the receptor, which is the critical first step in activating downstream signaling pathways that promote cell proliferation and survival.

In subcellular assays, O-Desmethyl gefitinib has demonstrated potent inhibitory activity against EGFR. Research findings have quantified this activity, providing a clear measure of its efficacy at the molecular level.

CompoundTargetAssay TypeIC₅₀ Value
O-Desmethyl GefitinibEGFRSubcellular Kinase Assay36 nM

This table presents the half-maximal inhibitory concentration (IC₅₀) of O-Desmethyl Gefitinib against EGFR, indicating the concentration required to inhibit 50% of the enzyme's activity in a cell-free system.

Modulation of Downstream Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPKs)

The inhibition of EGFR autophosphorylation by O-Desmethyl gefitinib directly impacts major intracellular signaling cascades that are critical for tumor cell growth and survival. Two of the most significant pathways affected are the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and apoptosis. By blocking EGFR, O-Desmethyl gefitinib prevents the activation of PI3K and its downstream effector Akt, a serine/threonine kinase. This disruption leads to decreased signaling through mTOR, a key protein that integrates signals from growth factors to control protein synthesis and cell growth. In vitro studies on the parent compound, gefitinib, have shown that this blockade results in decreased expression and phosphorylation of key proteins in this pathway.

The MAPK pathway , also known as the ERK pathway, is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation and differentiation. EGFR inhibition by compounds like gefitinib and its active metabolites has been shown to downregulate the phosphorylation of MEK1/2 and ERK1/2, key components of this cascade, thereby diminishing pro-proliferative signals.

PathwayKey Proteins ModulatedCellular Outcome of Inhibition
PI3K/Akt/mTORPI3K, Akt (p-Akt), mTOR (p-mTOR)Inhibition of cell growth, proliferation; Induction of apoptosis
MAPK/ERKRas, Raf, MEK (p-MEK), ERK (p-ERK)Inhibition of cell proliferation and differentiation

This table summarizes the key signaling pathways modulated by EGFR inhibition and the resulting cellular consequences.

Investigations into Induced Cellular Responses (e.g., Apoptosis)

A primary consequence of inhibiting EGFR and its downstream signaling pathways is the induction of apoptosis, or programmed cell death. By depriving cancer cells of the potent survival signals normally provided by the EGFR pathway, O-Desmethyl gefitinib can trigger their self-destruction. In vitro studies using gefitinib have detailed several mechanisms through which this occurs.

One established mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. Inhibition of EGFR signaling has been shown to cause a rapid increase in the pro-apoptotic BH3-only protein BIM. BIM is essential for activating BAX, a protein that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade that executes cell death.

Furthermore, the induction of apoptosis can be mediated by the tumor suppressor protein p53. Studies have shown that treatment with an EGFR inhibitor can lead to the phosphorylation and activation of p53. Activated p53 can then upregulate the expression of pro-apoptotic genes, such as Fas and PUMA (p53 upregulated modulator of apoptosis), while simultaneously downregulating anti-apoptotic proteins like survivin and XIAP (X-linked inhibitor of apoptosis protein). This coordinated gene expression shift pushes the cell toward apoptosis. The culmination of EGFR inhibition is often characterized by hallmark features of apoptosis, including the cleavage of poly (ADP-ribose) polymerase (PARP).

Apoptotic MediatorRole in ApoptosisEffect of EGFR Inhibition
BIMPro-apoptotic BH3-only protein; activates BAXUpregulated
BAXPro-apoptotic protein; induces mitochondrial permeabilizationActivated
p53Tumor suppressor; transcriptionally regulates apoptosis genesActivated/Phosphorylated
PUMA, FasPro-apoptotic genesUpregulated
Survivin, XIAPAnti-apoptotic proteinsDownregulated

This table outlines key molecular mediators involved in apoptosis induced by EGFR inhibition.

Preclinical Pharmacokinetic Characterization of O Desmethyl Gefitinib Unlabeled Analog

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The formation of O-Desmethyl Gefitinib (B1684475) occurs post-administration of Gefitinib, primarily through metabolism by cytochrome P450 enzymes. In preclinical species such as rats and dogs, the bulk of Gefitinib is cleared through metabolism and excreted predominantly in the feces, with less than 7% of the administered dose being eliminated in the urine nih.gov.

Comparative Systemic Exposure in Rodent Models (e.g., Mouse, Rat)

Following the administration of Gefitinib, O-Desmethyl Gefitinib is detected in the plasma of both mice and rats, though at concentrations significantly lower than the parent compound.

In mice, after a 10 mg/kg intravenous (IV) dose of Gefitinib, the peak plasma concentration of O-Desmethyl Gefitinib was approximately 280-300 ng/mL, observed at one hour post-administration waters.com. In contrast, the peak concentration of the parent drug, Gefitinib, was substantially higher, in the range of 3000–5000 ng/mL waters.com.

A study in female nude mice bearing LoVo tumor xenografts provided insight into the pharmacokinetics of directly administered O-Desmethyl Gefitinib. After 15 days of oral administration of 150 mg/kg of O-Desmethyl Gefitinib, the resulting plasma area under the curve (AUC) was 39.0 µg·h/mL, which was comparable to the plasma AUC of Gefitinib (48.4 µg·h/mL) when administered at 75 mg/kg nih.gov.

Table 1: Comparative Systemic Exposure of O-Desmethyl Gefitinib in Rodent Models

Species Parent Compound Administered (Dose) Metabolite Cmax Metabolite AUC Parent Compound Cmax Parent Compound AUC
Mouse Gefitinib (10 mg/kg IV) ~280-300 ng/mL @ 1h waters.com Data Not Available ~4960 ng/mL waters.com Data Not Available
Mouse O-Desmethyl Gefitinib (150 mg/kg PO) Data Not Available 39.0 µg·h/mL nih.gov N/A N/A

Note: Cmax and AUC values are subject to variability based on analytical methods and experimental conditions.

Tissue Distribution and Accumulation Profiles

Studies utilizing radiolabeled [14C]-Gefitinib in rats have shown that radioactivity is rapidly and widely distributed throughout the body. The highest concentrations of radioactivity were observed in the liver, kidney, lung, and gastrointestinal tract nih.gov. Notably, penetration of radioactivity into the brain was low nih.gov. While these studies indicate the general distribution of Gefitinib and its metabolites, specific data on the tissue concentrations of O-Desmethyl Gefitinib are limited.

In a study with tumor-bearing mice, while plasma concentrations of O-Desmethyl Gefitinib were comparable to Gefitinib, the tumor concentrations of the metabolite were significantly lower. The tumor AUC for O-Desmethyl Gefitinib was 44.3 µg·h/g, whereas for Gefitinib, it was 300 µg·h/g, indicating a much lower accumulation of the metabolite in tumor tissue relative to its plasma levels nih.govresearchgate.net. This suggests that O-Desmethyl Gefitinib has a lower capacity to penetrate and accumulate in tumor tissue compared to the parent compound researchgate.net.

Metabolite Concentration Dynamics

Plasma Concentration-Time Profiles of O-Desmethyl Gefitinib in Preclinical Species

The plasma concentration-time profile of O-Desmethyl Gefitinib in mice following a 10 mg/kg IV dose of Gefitinib shows a rapid appearance of the metabolite, reaching its peak concentration at approximately one hour, followed by a decline in parallel with the parent compound nih.gov. By 24 hours post-dose, the concentrations of both Gefitinib and its metabolites are typically undetectable nih.gov.

In rats, while the presence of O-Desmethyl Gefitinib in plasma has been confirmed, detailed concentration-time profiles are not as well-characterized in the public domain. However, it is established that the levels remain substantially lower than those of Gefitinib throughout the pharmacokinetic profile nih.govsigmaaldrich.com.

Ratio of Metabolite to Parent Compound (Gefitinib) Exposure

In preclinical rodent models, the exposure to O-Desmethyl Gefitinib is consistently lower than that of the parent compound, Gefitinib, when Gefitinib is administered. In mice receiving a 10 mg/kg IV dose of Gefitinib, the peak plasma concentration of O-Desmethyl Gefitinib was approximately 17.7 times lower than that of Gefitinib waters.com.

In rats, while a precise numerical ratio is not provided in the available literature, it is consistently reported that all metabolites, including O-Desmethyl Gefitinib, are present at levels much lower than the parent drug nih.govsigmaaldrich.com. This contrasts with observations in dogs and humans, where the exposure to O-Desmethyl Gefitinib can be similar to that of Gefitinib nih.gov.

Table 2: Ratio of O-Desmethyl Gefitinib to Gefitinib Exposure in Preclinical Models

Species Parameter Ratio (Metabolite/Parent)
Mouse Peak Plasma Concentration (Cmax) ~1:17.7 waters.com

Influence of Genetic Factors on Preclinical Pharmacokinetics

Polymorphisms in Drug-Metabolizing Enzymes and Transporters in Animal Models

The genetic makeup of drug-metabolizing enzymes and transporters can significantly influence the pharmacokinetic variability of O-Desmethyl Gefitinib.

Drug-Metabolizing Enzymes:

The formation of O-Desmethyl Gefitinib is predominantly catalyzed by CYP2D6. nih.gov Polymorphisms in the CYP2D6 gene can therefore lead to substantial differences in the plasma concentrations of this metabolite. Studies have demonstrated a clear association between CYP2D6 polymorphisms and the formation of O-Desmethyl Gefitinib from its parent compound. nih.gov For instance, individuals with homozygous extensive metabolizer (EMs) genotypes of CYP2D6 exhibit significantly higher plasma concentrations of O-Desmethyl Gefitinib compared to intermediate metabolizers (IMs). nih.gov In homozygous EMs, the plasma levels of O-Desmethyl Gefitinib can even exceed those of Gefitinib itself over a 24-hour period. nih.gov

Interactive Data Table: Impact of CYP2D6 Polymorphisms on O-Desmethyl Gefitinib Exposure

CYP2D6 Genotype GroupMedian AUC0-24 of O-Desmethyl Gefitinib (ng·h/mL)Median AUC Ratio (O-Desmethyl Gefitinib / Gefitinib)
Homozygous Extensive Metabolizers (EMs)12,5231.41
Heterozygous Extensive Metabolizers (het EMs)-0.86
Intermediate Metabolizers (IMs)1,4600.24

Data derived from a study on the effects of polymorphisms on O-Desmethyl Gefitinib pharmacokinetics. nih.gov

Drug Transporters:

The ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), are known to play a role in the disposition of Gefitinib and its metabolites. nih.gov While the direct impact of polymorphisms in these transporters on the pharmacokinetics of O-Desmethyl Gefitinib in animal models is not extensively detailed in the available literature, it is known that Gefitinib is a substrate for these efflux transporters. nih.gov One study has suggested the involvement of ABCB1 in the biliary excretion of O-Desmethyl Gefitinib. nih.gov However, the same study did not find significant differences in the area under the curve (AUC) of O-Desmethyl Gefitinib based on ABCB1 and ABCG2 genotypes. nih.gov

Correlation between Preclinical Pharmacokinetics and In Vitro Activity

While O-Desmethyl Gefitinib is an active metabolite, the correlation between its preclinical pharmacokinetic profile and its in vitro activity is not straightforward.

In vitro, O-Desmethyl Gefitinib has demonstrated activity against the epidermal growth factor receptor (EGFR). However, its potency is reported to be 14-fold less than that of the parent compound, Gefitinib. fda.gov

A significant finding from a preclinical study involving LoVo tumor-bearing nude female athymic mice highlights a potential disconnect between in vivo exposure and in vivo efficacy. In this study, the administration of O-Desmethyl Gefitinib at doses that achieved plasma concentrations similar to those of Gefitinib did not result in a significant inhibition of tumor growth. fda.gov In contrast, the administration of Gefitinib in the same model led to a statistically significant inhibition of tumor growth. fda.gov This suggests that despite achieving comparable systemic exposure, the in vivo antitumor activity of O-Desmethyl Gefitinib may be limited, at least in this specific cancer model.

This observation underscores the complexity of translating in vitro potency to in vivo efficacy, where factors such as tissue distribution, target engagement at the tumor site, and potential differences in cellular uptake and efflux can all play a crucial role.

Contribution of O Desmethyl Gefitinib to Parent Compound S Biological Effects Preclinical Perspective

Relative Contribution to Epidermal Growth Factor Receptor (EGFR)-Mediated Inhibition in Preclinical Models

Comparison of Inhibitory Effects in Xenograft Models

Direct in vivo comparisons in preclinical models have demonstrated a stark difference in the antitumor efficacy of Gefitinib (B1684475) and its O-desmethyl metabolite. In a study utilizing female nude mice bearing LoVo tumor xenografts, oral administration of Gefitinib resulted in significant inhibition of tumor growth over a 15-day period. nih.gov In contrast, O-Desmethyl Gefitinib, administered at a dose adjusted for its apparent oral bioavailability to achieve comparable plasma levels to Gefitinib, exhibited little to no effect on tumor growth. nih.gov Specifically, by day 15 of the study, Gefitinib treatment led to a 50% reduction in tumor size compared to the control group, whereas tumors in the O-Desmethyl Gefitinib-treated group showed growth patterns similar to the control group. nih.gov

This lack of in vivo activity for O-Desmethyl Gefitinib strongly suggests that it does not significantly contribute to the therapeutic effects of Gefitinib in a preclinical setting. tandfonline.com

Analysis of Tumor Concentration of O-Desmethyl Gefitinib versus Gefitinib

The disparity in the in vivo efficacy between Gefitinib and O-Desmethyl Gefitinib is further elucidated by the analysis of their respective concentrations within tumor tissue. In the same LoVo tumor xenograft model, while plasma concentrations of Gefitinib and O-Desmethyl Gefitinib were comparable, their levels within the tumor tissue were markedly different. nih.gov The tumor concentrations of Gefitinib were found to be substantially higher than those of O-Desmethyl Gefitinib. nih.gov

Below is an interactive data table summarizing the pharmacokinetic parameters of Gefitinib and O-Desmethyl Gefitinib in plasma and tumor tissue from the preclinical xenograft study.

CompoundDose (mg/kg)Plasma AUC (µg·h/mL)Tumor AUC (µg·h/g)
Gefitinib7548.4300
O-Desmethyl Gefitinib15039.044.3

Data sourced from a study in female nude mice bearing LoVo tumor xenografts. nih.gov

The data clearly indicates that despite similar systemic exposure in the plasma, Gefitinib achieves a much higher concentration in the tumor, a key factor in its therapeutic efficacy. Conversely, the low penetrability of O-Desmethyl Gefitinib into the tumor tissue limits its potential to exert an antitumor effect. researchgate.net

Understanding the Discrepancy Between In Vitro and In Vivo Potency

Factors Affecting Metabolite Efficacy in Complex Biological Systems

In subcellular enzymatic assays, O-Desmethyl Gefitinib demonstrates a potency and selectivity for inhibiting EGFR tyrosine kinase activity that is comparable to that of Gefitinib. nih.gov However, this potency does not translate to the cellular or in vivo level. In a whole-cell assay measuring the inhibition of EGF-stimulated KB cell growth, O-Desmethyl Gefitinib was found to be approximately 15 times less active than Gefitinib. tandfonline.com

This discrepancy is primarily attributed to the poor cell penetration of O-Desmethyl Gefitinib. researchgate.net The physicochemical properties of the metabolite likely hinder its ability to effectively cross the cell membrane and reach its intracellular target, the EGFR tyrosine kinase domain. This is further supported by the in vivo findings of low tumor concentrations of O-Desmethyl Gefitinib despite adequate plasma levels. nih.gov

The following table provides a comparison of the in vitro inhibitory activities of Gefitinib and O-Desmethyl Gefitinib.

Assay TypeCompoundIC50 (µM)
Subcellular EGFR Tyrosine Kinase AssayGefitinib0.022
O-Desmethyl Gefitinib0.036
EGF-Stimulated KB Cell Growth AssayGefitinib0.049
O-Desmethyl Gefitinib0.76

IC50 values represent the concentration required to inhibit 50% of the target's activity. nih.gov

Implications for Preclinical Efficacy Assessment of Parent Drug

The case of O-Desmethyl Gefitinib highlights the importance of a comprehensive preclinical evaluation that extends beyond simple in vitro enzymatic assays. While such assays are useful for initial screening and determining target engagement, they may not accurately predict the in vivo efficacy of a compound or its metabolites.

Synthesis and Quality Control for Research Applications

Synthetic Routes for O-Desmethyl Gefitinib (B1684475) and its Deuterated Analog

The synthesis of O-Desmethyl Gefitinib-d6 involves two primary challenges: the selective demethylation of the parent compound, Gefitinib, and the strategic incorporation of six deuterium (B1214612) atoms into the molecular structure.

Demethylation Strategies of Gefitinib

O-Desmethyl Gefitinib is the major active metabolite of Gefitinib, formed in vivo through the action of cytochrome P450 enzymes, particularly CYP2D6. researchgate.netmedchemexpress.com For laboratory synthesis, chemical methods are employed to selectively remove the methyl group from the 7-methoxy position on the quinazoline (B50416) nucleus of Gefitinib.

Several synthetic strategies for Gefitinib itself involve the demethylation of a 6,7-dimethoxyquinazoline precursor as a key step. ukm.mythieme-connect.de These demethylation principles can be adapted for the direct conversion of Gefitinib to its O-desmethyl metabolite. Common approaches include:

Acid-Mediated Demethylation: Reagents like L-methionine in combination with methanesulfonic acid have been historically used for the demethylation of quinazoline systems. thieme-connect.deresearchgate.net

Ionic Liquids: More modern approaches utilize ionic liquids, such as trimethylammonium heptachlorodialuminate, which can facilitate monodemethylation of dimethoxyquinazoline intermediates, often with improved selectivity and under milder conditions. thieme-connect.de

The primary challenge in this step is achieving regioselectivity to ensure that only the methyl group at the desired position is cleaved, yielding the correct O-Desmethyl Gefitinib isomer.

Introduction of Deuterium Atoms during Synthesis

The "-d6" designation in this compound signifies that six hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. This labeling is essential for its use as an internal standard in mass spectrometry. The deuterium-carbon bond is stronger than the carbon-hydrogen bond, but the labeled compound is chemically and physically very similar to its non-labeled counterpart. researchgate.net

While the precise synthetic route for commercial this compound is often proprietary, a common and efficient strategy involves the use of deuterated building blocks. The six deuterium atoms are typically located on the morpholinopropoxy side chain, a region that is less susceptible to metabolic alteration. The synthesis can be achieved by:

Preparation of a Deuterated Intermediate: A key precursor, such as morpholine-d8 or a deuterated 1-bromo-3-chloropropane, is synthesized first. Efficient methods exist for producing highly deuterated morpholine using D2O as the deuterium source with a catalyst like Raney Nickel. researchgate.net

Coupling to the Quinazoline Core: The deuterated side-chain precursor is then chemically attached to the O-desmethyl quinazoline core through a nucleophilic substitution or etherification reaction. mdpi.comnih.gov This approach ensures the precise placement and high incorporation rate of the deuterium atoms.

Purification Techniques for Research-Grade Compounds

To be effective as a research tool, particularly as a reference standard, this compound must be of exceptionally high purity. This is achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is the definitive method for both the purification and purity assessment of Gefitinib and its related compounds. ukm.my Reverse-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity.

The developed methods are capable of separating the target compound from starting materials, reaction byproducts, and other process-related impurities. oup.com Purity is typically assessed using a photodiode array (PDA) detector, which confirms the homogeneity of the chromatographic peak. For a research-grade standard, purity levels are expected to exceed 98-99%.

ParameterMethod 1Method 2
Stationary Phase (Column)Inertsil ODS-3V (250 x 4.6 mm, 5 µm)Agilent RRHD SB-C18
Mobile Phase130 mM Ammonium (B1175870) Acetate (B1210297) : Acetonitrile (B52724) (63:37, v/v)Acetonitrile : Water with 0.1% Formic Acid (Gradient)
DetectionPhotodiode Array (PDA)Mass Spectrometry (MS)
ApplicationImpurity SeparationPharmacokinetic Studies

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Following purification, the precise chemical structure of this compound must be unequivocally confirmed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the elemental composition of the molecule. It confirms the correct molecular weight, accounting for the mass increase due to the six deuterium atoms. Tandem mass spectrometry (MS/MS) is also used to analyze the fragmentation pattern, ensuring the deuterium labels are on the expected portion of the molecule, such as the propoxy-morpholine side chain. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the exact structure.

¹³C NMR provides a map of the carbon skeleton of the molecule, further confirming its identity. mdpi.com

²H NMR (Deuterium NMR) can be used directly to observe the deuterium signals, providing definitive proof of the location and level of isotopic enrichment. sigmaaldrich.com

Role as a Reference Standard for Impurity Profiling

In pharmaceutical development and quality control, it is critical to identify and quantify any impurities in the active pharmaceutical ingredient (API). O-Desmethyl Gefitinib is a known metabolite and a potential process-related or degradation impurity in Gefitinib bulk drug. oup.com

This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the precise quantification of its non-deuterated counterpart in analytical methods, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). veeprho.com

The value of a deuterated internal standard lies in its chemical similarity to the analyte. kcasbio.com During sample preparation and analysis, the SIL-IS and the analyte behave almost identically. They co-elute from the HPLC column but are distinguished by the mass spectrometer due to their mass difference. tandfonline.com By adding a known amount of this compound to a sample, any variability in sample extraction, injection volume, or instrument response can be accurately corrected. This normalization is crucial for obtaining reliable and accurate quantification of O-Desmethyl Gefitinib as an impurity, ensuring that it does not exceed the strict limits set by regulatory agencies like the ICH. tandfonline.comnih.gov

Identification of Related Impurities in Gefitinib Synthesis

The synthesis of Gefitinib is a multi-step process that can lead to the formation of several process-related impurities. pharmaffiliates.com These impurities can arise from starting materials, intermediates, by-products, or degradation products. The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. O-Desmethyl Gefitinib itself is a known human metabolite of Gefitinib and can also be present as an impurity. google.com

During the quality control of Gefitinib, a range of potential impurities are monitored. The use of a stable isotope-labeled internal standard like this compound in sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise identification and quantification of these impurities.

Below is a table of common impurities that can be encountered during the synthesis of Gefitinib:

Impurity NameChemical Structure/Formula
O-Desmethyl Gefitinib4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol
O-Desmorpholinopropyl GefitinibC15H11ClFN3O2
Gefitinib N-OxideC22H24ClFN4O4
3-Deschloro-4-desfluoro-4-chloro-3-fluoro GefitinibC22H24ClFN4O3
N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amineC22H24ClFN4O3
3-(3-chloro-4-fluoroanilino)-7-methoxyl group-6-(3-morpholinyl propoxy-) quinazoline-4 (3H)-oneC22H23ClFN3O4

This table is not exhaustive and other impurities may be present.

Application in Quality Control of Gefitinib Bulk Drug Substances

This compound plays a crucial role as an internal standard in the quality control of Gefitinib bulk drug substances. In quantitative analytical methods, an internal standard is a compound added in a constant amount to samples, the calibration curve, and quality control samples. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

The ideal internal standard has physicochemical properties very similar to the analyte but is clearly distinguishable by the analytical instrument. Deuterated compounds like this compound are excellent internal standards for mass spectrometry-based assays because they co-elute with the non-deuterated analyte in liquid chromatography but have a different mass-to-charge ratio (m/z), allowing for separate detection.

A rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Gefitinib and its metabolites, including O-Desmethyl Gefitinib, in mouse plasma, utilizing a d6 stable labeled Gefitinib internal standard. waters.com The principles of this method are directly applicable to the quality control of Gefitinib bulk drug, where this compound would serve as the internal standard for the quantification of the O-Desmethyl Gefitinib impurity.

The following table summarizes representative quality control data for the analysis of O-Desmethyl Gefitinib, demonstrating the performance of such an analytical method.

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Coefficient of Variation (%)
Low5048.75.2
Medium500512.33.8
High500049556.1

Data is illustrative and based on typical performance of similar bioanalytical methods. waters.com

The high degree of accuracy and precision, as indicated by the low coefficient of variation, underscores the reliability of using a deuterated internal standard like this compound for the quality control of Gefitinib.

Future Directions in Research Utilizing O Desmethyl Gefitinib D6

Elucidating Complex Drug-Metabolite Interactions in Preclinical Systems

The intricate interplay between a parent drug and its metabolites is a cornerstone of preclinical research. Stable isotope-labeled compounds like O-Desmethyl Gefitinib-d6 are instrumental in dissecting these complex interactions. By serving as an internal standard that closely mimics the chromatographic behavior of the unlabeled metabolite, this compound allows for the precise quantification of O-Desmethyl Gefitinib (B1684475) in various biological matrices. kcasbio.comtexilajournal.com This is crucial for understanding the metabolic pathways of Gefitinib and how they might be influenced by genetic factors or co-administered drugs. nih.gov

Future research can utilize this compound to investigate the potential for drug-drug interactions at the metabolic level. For instance, studies can be designed to assess how the formation and clearance of O-Desmethyl Gefitinib are affected by inhibitors or inducers of cytochrome P450 enzymes, particularly CYP2D6, which is known to be involved in its formation. medchemexpress.com The use of a deuterated standard ensures that any observed changes in metabolite concentration are accurately measured, providing reliable data for assessing interaction risks.

Advancements in Bioanalytical Platforms for Multi-Analyte Quantification

The simultaneous quantification of a parent drug and its multiple metabolites is a growing trend in pharmacokinetic and pharmacodynamic studies. nih.gov this compound is a critical tool in the development and validation of advanced bioanalytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for multi-analyte quantification. nih.govdntb.gov.ua

The development of high-throughput LC-MS/MS methods capable of measuring Gefitinib and its major metabolites, including O-Desmethyl Gefitinib, in a single run offers significant advantages in terms of sample volume, cost, and efficiency. nih.govwaters.com The use of this compound as an internal standard in these multi-analyte assays helps to correct for variability in sample preparation and instrument response, ensuring the accuracy and precision of the results. nih.govkcasbio.comresearchgate.net

Parameter Gefitinib O-Desmethyl Gefitinib
Linearity Range15–7500 ng/mL15–7500 ng/mL
Regression Coefficient (r²)0.99940.9998
QC Concentrations30, 1000, 6000 ng/mL30, 1000, 6000 ng/mL
Coefficient of Variation (CV%)3.8% to 7.8%2.9% to 9.9%
This table presents performance data for a UPLC-MS/MS bioanalytical assay for Gefitinib and its O-desmethyl metabolite. waters.com

Predictive Modeling of Metabolite Exposure in Preclinical Development

Pharmacokinetic (PK) modeling is an essential component of preclinical drug development, enabling the prediction of drug and metabolite concentrations in various tissues over time. aacrjournals.org Accurate bioanalytical data, facilitated by the use of internal standards like this compound, is fundamental to building robust and predictive PK models. aacrjournals.org

By providing precise measurements of O-Desmethyl Gefitinib concentrations in plasma and other biological samples, researchers can develop sophisticated models that describe the formation, distribution, and elimination of this key metabolite. nih.govwaters.com These models can then be used to simulate metabolite exposure under different dosing regimens and in different preclinical species, aiding in the design of future studies and the translation of findings to clinical settings. aacrjournals.orgspringernature.com Recent studies have focused on developing predictive models for gefitinib's effects and have highlighted the importance of its concentration in relation to patient outcomes. springernature.comnih.gov

Exploration of Deuterated Metabolites in Quantitative Proteomics and Biomarker Discovery

The field of proteomics aims to identify and quantify the complete set of proteins expressed by an organism or a specific cell type. Stable isotope labeling techniques are central to quantitative proteomics, allowing for the relative or absolute quantification of proteins across different samples. nih.govbenthamdirect.comnih.gov

While this compound is primarily used as an internal standard in bioanalysis, the principles of stable isotope labeling extend to proteomics. Deuterated compounds can be used in metabolic labeling approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to introduce a mass difference between proteins from different experimental conditions. nih.govspringernature.com This allows for the accurate comparison of protein expression levels and the identification of potential biomarkers of drug response or toxicity. The application of deuterated metabolites in this context could provide novel insights into the cellular pathways affected by Gefitinib and its metabolites.

Methodological Innovations for Green Analytical Chemistry in Metabolite Analysis

Green analytical chemistry is a growing field focused on developing analytical methods that are more environmentally friendly by reducing the use of hazardous solvents and minimizing waste generation. arabjchem.orgnrigroupindia.comneuroquantology.com The principles of green chemistry can be applied to the bioanalysis of drug metabolites, and the use of robust internal standards like this compound can facilitate the adoption of greener methodologies. arabjchem.orgmdpi.com

Innovations such as supercritical fluid chromatography (SFC) and miniaturized liquid chromatography systems are being explored as greener alternatives to traditional HPLC. mdpi.com The reliability and precision afforded by deuterated internal standards are crucial for validating these new methods and ensuring that they meet the stringent requirements for bioanalytical assays. By enabling the development of more sustainable analytical practices, this compound can contribute to reducing the environmental footprint of pharmaceutical research. nrigroupindia.comneuroquantology.com

Q & A

Basic Research Questions

Q. What is the structural identification of O-Desmethyl Gefitinib-d6, and how is it characterized in research settings?

  • Methodological Answer : Structural elucidation is performed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the deuterium labeling at six positions and the molecular formula (C₂₁H₁₆D₆ClFN₄O₃). Purity (>98%) is validated via reverse-phase HPLC coupled with UV detection, as referenced in pharmacological studies .

Q. What role does CYP2D6 play in the formation of this compound?

  • Methodological Answer : CYP2D6 catalyzes the O-demethylation of gefitinib to form the active metabolite. In vitro assays using recombinant CYP2D6 isoforms or human liver microsomes are standard for studying metabolic kinetics. Researchers should control for CYP2D6 polymorphisms (e.g., *4, *10 alleles) using genotyped hepatocyte models to assess inter-individual variability .

Q. What are the recommended safety protocols for handling this compound in laboratory environments?

  • Methodological Answer : Follow GHS hazard guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2 irritation risks).
  • Store at 2–8°C in airtight containers to prevent degradation.
  • Work in fume hoods to minimize inhalation of dust/aerosols, as per SDS recommendations .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacokinetic variability of this compound in CYP2D6 polymorphic populations?

  • Methodological Answer :

  • In vitro : Use human hepatocytes or supersomes expressing CYP2D6 variants (*1/*1 wild-type vs. *10/*10 poor metabolizers) to quantify metabolite formation rates.
  • In vivo : Employ humanized CYP2D6-transgenic mouse models to simulate inter-population variability.
  • Data Analysis : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to correlate genotype-phenotype relationships with plasma concentration-time profiles .

Q. What methodological approaches are optimal for resolving contradictory data on the EGFR inhibitory potency of this compound across different assay systems?

  • Methodological Answer :

  • Assay Harmonization : Standardize cell lines (e.g., HCC827 vs. A431) and EGFR mutation status (exon 19 deletions vs. wild-type).
  • Control for Metabolite Stability : Pre-treat cells with CYP inhibitors (e.g., quinidine for CYP2D6) to isolate intrinsic EGFR inhibition.
  • Cross-Validation : Compare subcellular assays (IC₅₀ = 36 nM) with whole-cell Western blotting of phosphorylated EGFR .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects in plasma/tissue homogenates.
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.
  • Validation : Follow FDA bioanalytical guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (80–120%) .

Data Contradiction & Hypothesis Testing

Q. How should researchers address discrepancies in reported IC₅₀ values of this compound between enzymatic and cellular assays?

  • Methodological Answer :

  • Source Investigation : Evaluate assay conditions (ATP concentrations, incubation times) and EGFR isoform specificity (wild-type vs. L858R mutants).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or systematic biases.
  • Mechanistic Studies : Perform molecular docking simulations to assess binding affinity changes in mutated EGFR conformations .

Ethical & Reporting Standards

Q. What are the key considerations for publishing studies involving this compound in peer-reviewed journals?

  • Methodological Answer :

  • Data Transparency : Provide raw chromatograms and NMR spectra in supplementary materials.
  • Ethical Compliance : Disclose animal/human subject protocols (IACUC/IRB approvals) if applicable.
  • Reproducibility : Detail storage conditions, batch numbers, and solvent purity in the experimental section, per Beilstein Journal of Organic Chemistry guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.